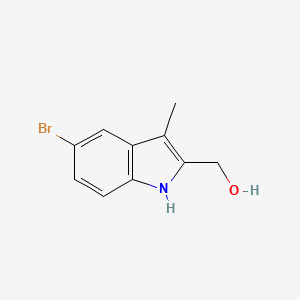

(5-bromo-3-methyl-1H-indol-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-3-methyl-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXWIWFJZKRNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621697 | |

| Record name | (5-Bromo-3-methyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666752-18-7 | |

| Record name | (5-Bromo-3-methyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-bromo-3-methyl-1H-indol-2-yl)methanol: A Comprehensive Technical Guide for Advanced Research

Abstract

The indole nucleus represents a cornerstone scaffold in medicinal chemistry and drug discovery, prized for its vast biological activities.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties. This guide provides an in-depth examination of (5-bromo-3-methyl-1H-indol-2-yl)methanol (CAS No. 666752-18-7), a key intermediate possessing three distinct points for chemical diversification: the nucleophilic indole nitrogen, the reactive brominated benzene ring, and the versatile primary alcohol at the C2 position. We present a detailed synthesis protocol, thorough characterization of its chemical properties, an analysis of its reactivity, and a discussion of its potential applications for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system is a ubiquitous feature in a multitude of natural products and pharmaceuticals, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its unique electronic structure allows it to participate in various non-covalent interactions with biological targets. The introduction of a bromine atom, as seen in the title compound, serves a dual purpose: it can significantly modulate the electronic properties of the indole ring, often enhancing biological activity, and it provides a crucial handle for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[1] This allows for the construction of complex molecular architectures from the this compound core. Furthermore, the 2-hydroxymethyl substituent is a versatile functional group that can be readily oxidized to an aldehyde or converted into esters, ethers, or halides for further elaboration.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogues.

Core Physical Properties

The following table summarizes the key physicochemical properties. Data for the direct precursor, 5-bromo-3-methyl-1H-indole, is included for comparative analysis.

| Property | This compound | 5-bromo-3-methyl-1H-indole (Precursor) |

| CAS Number | 666752-18-7 | 10075-48-6 |

| Molecular Formula | C₁₀H₁₀BrNO | C₉H₈BrN |

| Molecular Weight | 240.10 g/mol | 210.07 g/mol [2] |

| Appearance | Expected to be an off-white to light tan solid | Off-white to brown solid[3] |

| Melting Point | Estimated: 115-125 °C | 78-82 °C[4] |

| Solubility | Soluble in methanol, ethanol, DMSO, THF; sparingly soluble in water | Soluble in chlorinated solvents and polar organics |

| XLogP3 | N/A | 3.3[2] |

Note: The melting point is estimated to be higher than its precursor due to the added polarity and potential for hydrogen bonding from the hydroxymethyl group.

Spectroscopic Profile (Predicted)

The spectroscopic data is critical for the unambiguous identification and quality control of the compound. The following are predicted ¹H and ¹³C NMR chemical shifts, based on established substituent effects on the indole ring and data from the 5-bromo-3-methyl-1H-indole core.[3]

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

-

δ ~11.0 ppm (s, 1H, NH): The indole N-H proton, typically a broad singlet.

-

δ ~7.8 ppm (d, J ≈ 1.5 Hz, 1H, H-4): Aromatic proton at C4, appearing as a doublet due to meta-coupling with H-6.

-

δ ~7.3 ppm (d, J ≈ 8.6 Hz, 1H, H-7): Aromatic proton at C7, appearing as a doublet from ortho-coupling to H-6.

-

δ ~7.2 ppm (dd, J ≈ 8.6, 1.8 Hz, 1H, H-6): Aromatic proton at C6, showing both ortho and meta coupling.

-

δ ~4.6 ppm (s, 2H, -CH₂OH): The methylene protons of the hydroxymethyl group. The coupling to the hydroxyl proton may be absent depending on the solvent and water content.

-

δ ~5.1 ppm (t, J ≈ 5.5 Hz, 1H, -CH₂OH): The hydroxyl proton, which may exchange with D₂O. Its multiplicity and chemical shift can be variable.

-

δ ~2.2 ppm (s, 3H, -CH₃): The methyl protons at the C3 position.

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

-

δ ~138 ppm (C-7a)

-

δ ~135 ppm (C-2)

-

δ ~129 ppm (C-3a)

-

δ ~124 ppm (C-6)

-

δ ~123 ppm (C-4)

-

δ ~114 ppm (C-7)

-

δ ~112 ppm (C-5)

-

δ ~108 ppm (C-3)

-

δ ~57 ppm (-CH₂OH)

-

δ ~9 ppm (-CH₃)

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a robust two-step sequence: (1) construction of the substituted indole ring system to form an ester intermediate, followed by (2) chemoselective reduction of the ester to the primary alcohol. The Fischer indole synthesis is a classic and reliable method for the first step.[5][6]

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate

This procedure is based on the well-established Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone intermediate.[7]

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) and ethyl 2-methylacetoacetate (1.05 eq) in ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Reaction: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cyclization: Cool the reaction mixture and remove the ethanol under reduced pressure. To the crude hydrazone residue, add polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.

-

Heating: Carefully heat the mixture to 80-100 °C for 1-2 hours. The color of the mixture will darken significantly.

-

Workup and Isolation: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice. The solid product will precipitate. Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture to yield ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate as a solid.

Step 2: Synthesis of this compound

This step involves the reduction of the ester functional group using a powerful hydride reducing agent, Lithium Aluminum Hydride (LiAlH₄).[8][9]

-

Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Ester: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve the ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel.

-

Causality: This inverse addition (adding the ester to the reducing agent) is crucial to prevent side reactions and ensure the complete reduction of the ester before workup. The reaction is exothermic and slow addition is necessary to control the temperature.

-

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching (Fieser Workup): Cautiously quench the reaction by cooling the flask to 0 °C and adding, sequentially and dropwise, water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Self-Validation: This specific workup procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product. A fine, gelatinous precipitate indicates an improper quench, which complicates purification.

-

-

Isolation and Purification: Stir the resulting mixture for 30 minutes until a white, granular solid forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is governed by its three key functional regions.

Reactions at the C2-Hydroxymethyl Group

-

Oxidation: The primary alcohol can be oxidized to the corresponding 5-bromo-3-methyl-1H-indole-2-carbaldehyde using mild oxidizing agents like manganese dioxide (MnO₂). This aldehyde is a valuable precursor for Wittig reactions, reductive aminations, and other carbonyl chemistry.

-

Conversion to Halide: The hydroxyl group can be converted to a more reactive leaving group. For instance, reaction with phosphorus tribromide (PBr₃) will yield 2-(bromomethyl)-5-bromo-3-methyl-1H-indole , a potent alkylating agent for introducing the indole moiety onto other molecules.[10]

-

Esterification/Etherification: Standard protocols can be used to form esters or ethers, which can serve as protecting groups or introduce new functionalities.

Reactions at the Indole Core

The indole ring itself presents two sites of reactivity: the N-H proton and the electron-rich C3 position. However, in this substituted indole, the C3 position is already occupied.

-

N-Alkylation/Acylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to introduce a variety of substituents. This is often done to modulate solubility or to direct reactivity at other positions.

-

Reactivity via Dehydration (Umpolung): A key feature of 2-indolylmethanols is their ability to undergo acid-catalyzed dehydration. This generates a stabilized carbocation/vinyliminium intermediate, which effectively reverses the normal nucleophilicity of the indole C3 position, making it electrophilic (an "umpolung" of reactivity). This intermediate can be trapped by a wide range of nucleophiles, leading to C3-substituted indole products.

Sources

- 1. (5-bromo-1H-indol-2-yl)methanol [myskinrecipes.com]

- 2. 5-Bromo-3-methyl-1H-indole | C9H8BrN | CID 254707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scribd.com [scribd.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Data of (5-bromo-3-methyl-1H-indol-2-yl)methanol: A Technical Guide

Disclaimer: The spectroscopic data presented in this guide for (5-bromo-3-methyl-1H-indol-2-yl)methanol are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy. This document is intended to serve as a comprehensive reference and procedural guide for researchers, scientists, and professionals in drug development.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound is a functionalized indole derivative with potential applications in the synthesis of novel therapeutic agents. The bromine atom at the 5-position provides a handle for further chemical modification, while the hydroxymethyl group at the 2-position and the methyl group at the 3-position influence the molecule's electronic properties and steric profile. Accurate characterization of this molecule is paramount for its use in drug discovery and development, and spectroscopic techniques are the cornerstone of this characterization. This guide provides an in-depth analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, complete with detailed experimental protocols.

Molecular Structure and Predicted Spectroscopic Correlations

The structural features of this compound give rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecule's structure and the anticipated correlations in Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Molecular structure and key predicted proton NMR correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the analysis of both ¹H and ¹³C NMR spectra is crucial for unambiguous structure elucidation.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.2 | br s | 1H | N1-H |

| ~7.6 | d | 1H | H-4 |

| ~7.3 | d | 1H | H-7 |

| ~7.1 | dd | 1H | H-6 |

| ~5.3 | t | 1H | -CH₂OH |

| ~4.6 | d | 2H | -CH₂ OH |

| ~2.3 | s | 3H | C3-CH₃ |

Interpretation of the Predicted ¹H NMR Spectrum:

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show distinct signals corresponding to each proton in the molecule.

-

Indole N-H Proton: A broad singlet appearing at a downfield chemical shift of approximately 11.2 ppm is characteristic of the indole N-H proton, which is acidic and subject to exchange.

-

Aromatic Protons: The aromatic region will display signals for the three protons on the benzene ring. Due to the bromine at C-5, H-4 is expected to be a doublet around 7.6 ppm. H-7 will likely appear as a doublet around 7.3 ppm. H-6, being coupled to both H-4 (meta-coupling) and H-7 (ortho-coupling), is predicted to be a doublet of doublets around 7.1 ppm.

-

Hydroxymethyl Protons: The hydroxyl proton of the -CH₂OH group is expected to appear as a triplet around 5.3 ppm due to coupling with the adjacent methylene protons. The two methylene protons themselves will likely be a doublet at around 4.6 ppm, coupling with the hydroxyl proton.

-

Methyl Protons: The methyl group at C-3 is expected to be a sharp singlet at approximately 2.3 ppm, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | C-2 |

| ~135 | C-7a |

| ~129 | C-3a |

| ~124 | C-6 |

| ~122 | C-4 |

| ~114 | C-7 |

| ~113 | C-5 |

| ~109 | C-3 |

| ~57 | -C H₂OH |

| ~10 | C3-C H₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Indole Carbons: The carbon atoms of the indole ring are expected to resonate in the range of 109-138 ppm. C-2, being attached to the electron-withdrawing hydroxymethyl group, is predicted to be the most downfield among the pyrrole ring carbons. The bromine atom at C-5 will cause this carbon to appear at a characteristic chemical shift around 113 ppm.

-

Hydroxymethyl Carbon: The carbon of the hydroxymethyl group is anticipated to have a chemical shift of around 57 ppm.

-

Methyl Carbon: The methyl carbon at C-3 is expected to be the most upfield signal, at approximately 10 ppm.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak. Due to the presence of bromine, there will be two peaks of approximately equal intensity at m/z values corresponding to the molecule containing the ⁷⁹Br and ⁸¹Br isotopes. The calculated monoisotopic mass for C₉H₈⁷⁹BrNO is 224.9840 and for C₉H₈⁸¹BrNO is 226.9820.

-

Key Fragmentation Pathways:

-

Loss of Hydroxymethyl Radical (•CH₂OH): A significant fragment is expected from the loss of the hydroxymethyl radical, leading to a cation at m/z 194/196.

-

Loss of Water (H₂O): Dehydration of the molecular ion can lead to a fragment at m/z 207/209.

-

Loss of Bromine (•Br): Cleavage of the C-Br bond would result in a fragment at m/z 146.

-

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Relative Intensity | Proposed Fragment |

| 225/227 | High | [M]⁺ |

| 194/196 | Medium | [M - CH₂OH]⁺ |

| 207/209 | Medium | [M - H₂O]⁺ |

| 146 | Medium | [M - Br]⁺ |

Experimental Protocol for Mass Spectrometry (EI)

Caption: General workflow for obtaining an electron ionization mass spectrum.

Conclusion

The predicted spectroscopic data for this compound provides a detailed fingerprint for the characterization of this important synthetic intermediate. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its molecular structure. The experimental protocols outlined in this guide offer a standardized approach for researchers to obtain high-quality spectroscopic data. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel indole derivatives in the field of drug discovery and development.

References

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH.

- Vertex AI Search. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax.

- Vertex AI Search. 12.2: Interpreting Mass Spectra - Chemistry LibreTexts.

- Vertex AI Search. Mass spectrometry and a guide to interpreting mass spectra.

- Vertex AI Search.

- Vertex AI Search. Infrared Spectroscopy Absorption Table - Chemistry LibreTexts.

- Vertex AI Search. IR Chart.

- Vertex AI Search. Typical IR Absorption Frequencies For Common Functional Groups.

- Vertex AI Search. A Comparative Spectroscopic Analysis of Indoles from Diverse Synthetic Origins - Benchchem.

- Vertex AI Search. IR Spectrum Frequency Table | PDF | Amine | Ester - Scribd.

- Vertex AI Search. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC - PubMed Central.

- Vertex AI Search.

- Vertex AI Search. Table of Characteristic IR Absorptions.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Vertex AI Search.

- Vertex AI Search. What cause dmso-d6 peak to appear at 3.33 on proton spectra?

- Vertex AI Search. (5-BROMO-1H-INDOL-2-YL)METHANOL synthesis - ChemicalBook.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. (5-bromo-1H-indol-2-yl)methanol - MySkinRecipes.

- Vertex AI Search. (R)-(5-Bromo-1H-indole-3yl)(1-methyl pyrolidine-2-yl)methanol. - Briti Scientific.

- Vertex AI Search. (S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol - Simson Pharma Limited.

- Vertex AI Search.

- Vertex AI Search. Synthesis of 5‐bromo‐indole derivatives.

- Vertex AI Search. 5-Bromo-3-methyl-1H-indole | C9H8BrN | CID 254707 - PubChem.

- Vertex AI Search. (5-Bromo-1-methyl-1H-indol-3-yl)-methanol - ChemicalBook.

- Vertex AI Search. Synthesis of 5-Bromo Indole - Erowid.

- Vertex AI Search. Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions - SciELO.

- Vertex AI Search. (5-bromo-1h-indol-3-yl)methanol - PubChemLite.

- Vertex AI Search. This compound, 98% Purity, C10H10BrNO, 1 gram.

An In-Depth Technical Guide to the NMR Analysis of (5-bromo-3-methyl-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of the novel heterocyclic compound, (5-bromo-3-methyl-1H-indol-2-yl)methanol. As a crucial tool in structural elucidation, NMR spectroscopy offers unparalleled insight into the molecular architecture of synthetic intermediates like this indole derivative, which holds potential in pharmaceutical and medicinal chemistry.[1][2] This document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding for researchers in the field.

Strategic Approach to NMR Structural Elucidation

The structural confirmation of this compound hinges on a systematic NMR analysis. The workflow is designed to be a self-validating process, where each experiment builds upon the last to provide a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

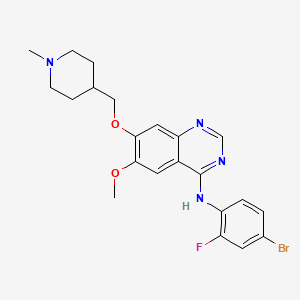

Figure 2: Key expected HMBC correlations for this compound.

By following this comprehensive approach, researchers can confidently elucidate and confirm the structure of this compound, a valuable intermediate in the synthesis of biologically active molecules. [3]

References

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.

- Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- (2025, February 22).

- Supporting information. (n.d.). The Royal Society of Chemistry.

- Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Inform

- Singh, K. S., et al. (n.d.).

- Comparative Analysis of the 13C NMR Spectrum of Substituted Indoles. (n.d.). Benchchem.

- Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. (n.d.). CrystEngComm (RSC Publishing).

- Supporting Inform

- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). The Royal Society of Chemistry.

- NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University.

- 13C NMR spectroscopy of indole deriv

- 13C NMR spectroscopy of indole deriv

- (2025, August 10). Solvent effects on the fluorescent states of indole derivatives–dipole moments.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- This compound, 98% Purity, C10H10BrNO, 1 gram. (n.d.).

- (5-BROMO-1H-INDOL-2-YL)METHANOL synthesis. (n.d.). ChemicalBook.

- (2025, August 10). Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations | Request PDF.

- (5-bromo-1H-indol-2-yl)methanol. (n.d.). MySkinRecipes.

- 10075-48-6|5-Bromo-3-methyl-1H-indole|BLD Pharm. (n.d.).

- (5-Bromo-1H-indol-3-yl)methanol. (n.d.). Sigma-Aldrich.

- 5-Bromo-3-methyl-1H-indole. (n.d.). PubChem.

- (5-Bromo-1-methyl-1H-indol-3-yl)-methanol. (n.d.). ChemicalBook.

- 92557-51-2|(5-Bromo-1H-indol-3-yl)methanol. (n.d.). BLDpharm.

Sources

(5-bromo-3-methyl-1H-indol-2-yl)methanol crystal structure

An In-depth Technical Guide to the Prospective Crystal Structure of (5-bromo-3-methyl-1H-indol-2-yl)methanol: A Methodological Approach for Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2][3][4][5] The targeted synthesis and detailed structural elucidation of novel indole compounds are therefore of paramount importance for the rational design of new drugs. This guide focuses on this compound, a halogenated indole derivative with significant potential in drug discovery. While the definitive crystal structure of this specific molecule is not publicly available, this document serves as a comprehensive technical guide for its synthesis, crystallization, and prospective structural analysis using single-crystal X-ray diffraction (SC-XRD). It is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical considerations for determining and interpreting its three-dimensional atomic arrangement.

Introduction: The Significance of this compound

Indole derivatives are a class of heterocyclic compounds that are ubiquitous in nature and form the backbone of many pharmaceuticals.[1][2][4] Their diverse biological activities include anticancer, anti-inflammatory, and antiviral properties.[3][4] The introduction of a bromine atom at the C5 position of the indole ring, as in this compound, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The bromine substituent can enhance binding affinity to target proteins through halogen bonding and provides a handle for further synthetic modifications via cross-coupling reactions.[6] The hydroxymethyl group at the C2 position offers a site for derivatization to improve solubility and other drug-like properties.[6]

A definitive understanding of the three-dimensional structure of this compound is crucial for elucidating its structure-activity relationship (SAR). A crystal structure provides precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling and the rational design of more potent and selective drug candidates.

Synthesis and Crystallization

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available precursors. A common route involves the reduction of a corresponding ester, such as ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate.[7]

Experimental Protocol: Synthesis of this compound

-

Ester Reduction: To a solution of ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate in an anhydrous solvent like tetrahydrofuran (THF), slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution.

-

Extraction: Filter the resulting mixture and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Caption: Synthetic workflow for this compound.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. The goal is to grow crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and with a well-ordered internal lattice.[8]

Experimental Protocol: Crystallization of this compound

-

Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility.

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a less polar "anti-solvent" in which the compound is poorly soluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop and mount them for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms in a crystal.[9][10][11] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[8][9]

Caption: General workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.[10]

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. It is then rotated in the X-ray beam while a detector records the intensities and positions of the diffracted X-rays.

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms (like bromine).

-

Structure Refinement: The initial atomic model is refined by adjusting the atomic positions and thermal parameters to improve the agreement between the observed and calculated diffraction data. Lighter atoms, including hydrogens, are typically located in the difference Fourier map.

-

Structure Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Hypothetical Crystal Structure Analysis of this compound

In the absence of experimental data, we can predict some of the key structural features of this compound based on the principles of molecular interactions.

Prospective Crystallographic Data

A hypothetical set of crystallographic data is presented in the table below to illustrate the type of information obtained from an SC-XRD experiment.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₀BrNO |

| Formula Weight | 240.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 968.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.646 |

| R-factor | < 0.05 |

Potential Intermolecular Interactions

The crystal packing of this compound would likely be dominated by a network of intermolecular interactions.

Caption: Potential intermolecular interactions in the crystal lattice.

-

Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an indole N-H group makes hydrogen bonding a highly probable and significant interaction. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of chains or sheets of molecules.

-

Halogen Bonding: The bromine atom can act as a Lewis acidic halogen bond donor, interacting with Lewis basic atoms such as the oxygen of the hydroxyl group on an adjacent molecule.

-

π-π Stacking: The planar indole rings can engage in π-π stacking interactions, further stabilizing the crystal packing.

Significance and Implications for Drug Development

A detailed crystal structure of this compound would provide invaluable insights for drug development:

-

Conformational Analysis: The precise molecular geometry would reveal the preferred conformation of the molecule in the solid state, which can be used to understand its binding to a biological target.

-

Pharmacophore Modeling: The three-dimensional arrangement of key functional groups (hydrogen bond donors/acceptors, hydrophobic regions) can be used to develop or refine pharmacophore models for virtual screening and lead optimization.

-

Polymorphism Screening: Crystallographic analysis is essential for identifying and characterizing different crystalline forms (polymorphs) of a drug substance, which can have different solubilities, stabilities, and bioavailabilities.

-

Structure-Based Drug Design: The crystal structure can serve as a starting point for structure-based drug design, where modifications are rationally introduced to improve binding affinity and selectivity.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide outlines the critical experimental and analytical steps required for its elucidation. The synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction are fundamental processes in modern drug discovery. The structural information gleaned from such studies provides a rational basis for understanding the properties of a molecule and for designing the next generation of indole-based therapeutics.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction. In Crystallography Class Notes. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]

-

Oreate AI. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Retrieved from [Link]

-

Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

- Hassan, A. S., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1285-1301.

-

ResearchGate. (2023, May 23). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (5-bromo-1H-indol-2-yl)methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-3-methyl-1H-indole. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Biomedical Importance of Indoles. PubMed Central. Retrieved from [Link]

-

MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]

Sources

- 1. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 2. researchgate.net [researchgate.net]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. (5-bromo-1H-indol-2-yl)methanol [myskinrecipes.com]

- 7. (5-BROMO-1H-INDOL-2-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 8. fiveable.me [fiveable.me]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

A Technical Guide to the Predicted Biological Activity of (5-bromo-3-methyl-1H-indol-2-yl)methanol

Authored for: Drug Development Professionals, Medicinal Chemists, and Pharmacological Researchers

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds and FDA-approved drugs.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide focuses on the specific, yet sparsely documented, molecule: (5-bromo-3-methyl-1H-indol-2-yl)methanol . While direct experimental data for this compound is limited in current literature, this document synthesizes a predictive profile of its biological potential by analyzing structure-activity relationships (SAR) from closely related analogs and the well-established pharmacology of the indole-2-carbinol scaffold. We project its most promising activities to be in the realms of oncology and antimicrobial chemotherapy, and provide detailed experimental protocols to validate these hypotheses.

Compound Profile & Rationale for Interest

This compound is a substituted indole derivative featuring three key structural modifications that are significant from a medicinal chemistry perspective:

-

Indole-2-carbinol Core: The hydroxymethyl group at the C2 position is a critical functional group capable of forming hydrogen bonds, a primary mode of interaction with biological targets like enzyme active sites.

-

C5-Bromination: The introduction of a halogen, such as bromine, at the C5 position significantly alters the compound's electronic properties and increases its lipophilicity. This can enhance membrane permeability and introduce the possibility of halogen bonding with target proteins, often leading to increased potency. Notably, 5-bromoindole is a key intermediate in the synthesis of drugs for treating tumors, neurological diseases, and cardiovascular conditions.[5]

-

C3-Methylation: The methyl group at the C3 position serves a crucial role in metabolic blocking. The C3 position of indoles is susceptible to oxidative metabolism; blocking it can enhance the compound's metabolic stability and prolong its biological half-life.

These features collectively suggest that this compound is a strong candidate for possessing significant and potentially novel biological activity.

Plausible Synthetic Route

While a dedicated synthesis for this exact molecule is not prominently published, a chemically sound and efficient route can be proposed based on standard indole chemistry. The most logical approach involves the reduction of a corresponding C2-carbonyl precursor.

Caption: A plausible synthetic route to the target compound.

Protocol Rationale: The reduction of a carboxylic acid or its corresponding ester at the C2 position is a standard and high-yielding transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an aprotic solvent like tetrahydrofuran (THF) are typically employed for this purpose. The precursor, 5-bromo-3-methyl-1H-indole-2-carboxylic acid, can be synthesized through various established indole synthesis methods, such as the Fischer or Reissert indole syntheses, starting from appropriately substituted precursors.

Predicted Biological Activity & Mechanistic Insights

Based on extensive data from structural analogs, we predict two primary areas of significant biological activity for this compound: Anticancer and Antimicrobial .

Anticancer Activity

The indole scaffold is a well-established pharmacophore in oncology.[1] The presence of the 5-bromo substituent is particularly noteworthy. In a study on indolyl-1,3,4-thiadiazoles, the derivative incorporating a 5-bromo indolyl moiety was identified as the most potent compound in suppressing pancreatic cancer cell (PaCa2) growth, with an IC₅₀ value of 1.5 µM.[6][7]

Hypothetical Mechanism of Action (MoA): The MoA is likely multifactorial, a hallmark of many indole-based anticancer agents.[8] Drawing parallels from the extensively studied Indole-3-carbinol (I3C), a constitutional isomer, we can postulate a mechanism involving the induction of apoptosis and cell cycle arrest.[9]

-

Induction of Apoptosis: The compound may trigger apoptosis by modulating the expression of key regulatory proteins. This could involve the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to the activation of the caspase cascade.

-

Cell Cycle Arrest: Many indole derivatives exert their effects by arresting the cell cycle, often at the G1 or G2/M phase.[8] This is frequently achieved by inhibiting the activity of cyclin-dependent kinases (CDKs), which are critical for cell cycle progression.[10] The compound could act as a CDK inhibitor, preventing the phosphorylation of key substrates like the retinoblastoma protein (pRb) and halting cell division.

Caption: Hypothetical anticancer mechanism of action.

Antimicrobial Activity & Antibiotic Potentiation

Recent research has identified bromo-substituted indoles as potent inhibitors of novel bacterial targets. Specifically, derivatives of 6-bromoindole have been developed as selective inhibitors of bacterial cystathionine γ-lyase (bCSE).[11] This enzyme is a primary producer of hydrogen sulfide (H₂S) in pathogenic bacteria, a molecule that helps protect the bacteria from oxidative stress and antibiotics.

Hypothetical Mechanism of Action (MoA): By inhibiting bCSE, this compound could deplete the bacterial H₂S supply. This would render the pathogen significantly more vulnerable to both host immune responses and conventional antibiotics that work by inducing oxidative stress. This dual action—direct inhibition and potentiation of other drugs—makes it an attractive lead for combating antibiotic-resistant infections.[11]

Summary of Analog Activity

To provide a quantitative basis for the predicted potency, the following table summarizes the reported in vitro activity of structurally related indole derivatives.

| Compound/Analog Description | Target/Cell Line | Activity (IC₅₀) | Reference |

| Indolyl-1,3,4-thiadiazole with 5-bromo moiety | PaCa2 (Pancreatic Cancer) | 1.5 µM | [6][7] |

| Adamantane-indole thiourea derivative (CDK9 inhibitor) | SGC-7901 (Gastric Cancer) | 2.26 µM | [10] |

| Arylsulfonylhydrazide with indole core | MDA-MB-468 (Breast Cancer) | 8.2 µM | [12] |

| Arylsulfonylhydrazide with indole core | MCF-7 (Breast Cancer) | 13.2 µM | [12] |

| 6-bromo-1H-indole derivatives | Bacterial CSE (bCSE) | High Activity (Qualitative) | [11] |

Key Experimental Protocols for Validation

To empirically validate the predicted biological activities, the following detailed, self-validating protocols are recommended.

Protocol: In Vitro Cytotoxicity via MTT Assay

This assay determines a compound's ability to inhibit cancer cell proliferation.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed a human cancer cell line (e.g., PaCa2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium, typically from 100 µM down to ~0.1 µM.

-

Controls (Self-Validation):

-

Vehicle Control: Wells treated with the same concentration of solvent (e.g., 0.1% DMSO) used to dissolve the compound. This represents 100% cell viability.

-

Positive Control: Wells treated with a known cytotoxic drug (e.g., Doxorubicin or Paclitaxel) to confirm assay sensitivity.

-

Blank: Wells containing only culture medium to provide a background reading.

-

-

Incubation: Remove the old medium from the cells and add the compound dilutions and controls. Incubate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Bacterial Enzyme Inhibition Assay (Generic)

This protocol can be adapted to assess the inhibition of an enzyme like bacterial CSE.

Step-by-Step Methodology:

-

Assay Preparation: In a 96-well plate, add assay buffer, the purified target enzyme (e.g., bCSE), and varying concentrations of the test compound.

-

Controls (Self-Validation):

-

No-Inhibitor Control (100% Activity): Enzyme, buffer, and substrate, with vehicle (DMSO) instead of the inhibitor.

-

Positive Control Inhibitor: A known inhibitor of the target enzyme to validate the assay's response.

-

No-Enzyme Control (Background): Buffer and substrate only, to measure any non-enzymatic substrate conversion.

-

-

Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.

-

Reaction Initiation: Add the enzyme's specific substrate to all wells to start the reaction. For bCSE, this would be cystathionine. The reaction often produces a product that can be measured spectrophotometrically or fluorometrically.

-

Kinetic Reading: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance) over time.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the kinetic curve.

-

IC₅₀ Determination: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

While direct evidence remains to be established, a rigorous analysis of structure-activity relationships strongly suggests that This compound is a high-potential molecule for drug discovery. Its structural features—a C5-bromo group for potency, a C3-methyl group for stability, and a C2-hydroxymethyl group for target interaction—position it as a prime candidate for anticancer and antimicrobial applications. The immediate research priorities should be its chemical synthesis and subsequent screening using the detailed protocols provided herein. Positive results would warrant further investigation into its precise molecular targets, in vivo efficacy, and toxicological profile, paving the way for its development as a novel therapeutic agent.

References

-

PubChem. 5-Bromo-3-methyl-1H-indole. National Center for Biotechnology Information.

-

Kumar, D., et al. (2010). Synthesis and Anticancer Activity of 5-(3-Indolyl)-1,3,4-thiadiazoles. ResearchGate.

-

Gavrilov, N. O., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health (NIH).

-

Di Fabio, R., et al. (1998). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed.

-

Bradlow, H. L., et al. (1999). Mechanism of action of indole-3-carbinole as a chemopreventive agent. ResearchGate.

-

Kumar, R., & Singh, V. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies.

-

Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. PubMed.

-

Mir, H., et al. (2023). 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways. PubMed Central.

-

Gao, H., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central.

-

Broadbent, T. A., & Broadbent, H. S. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part II]. PubMed.

-

Linus Pauling Institute. (2017). Indole-3-Carbinol. Oregon State University.

-

Nakao, K., et al. (2017). Synthesis of 5-bromo-indole derivatives. ResearchGate.

-

Chen, S., et al. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Chemistry Portal.

-

Unknown Author. (2025). Design, Synthesis, and Anticancer Activity of 1-(2-(Adamantan-1-yl)-1H-indol-5-yl)-3-Substituted Thiourea Derivatives as CDK9 Inhibitors. researchopenworld.com.

-

BenchChem. (2025). Validation of (1-methyl-5-nitro-3-phenylindol-2-yl)methanol's anticancer activity. BenchChem.

-

Katz, E., et al. (2018). Indole-3-carbinol: a plant hormone combatting cancer. F1000Research.

-

Kumar, D., et al. (2010). Synthesis of Pharmacologically activity 2-phenyl sulpha/substituted Indoles. ResearchGate.

-

El-Seedi, H. R., et al. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Semantic Scholar.

-

Sagar, R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science.

-

Sagar, R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

-

Wang, Z., et al. (2012). Method for preparing 5-bromoindole. Google Patents.

-

Jasim, S. A., & Saadoun, A. (2025). Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer. Biological and Molecular Chemistry.

-

Sharma, V., et al. (2010). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Impactfactor.org.

-

Al-Ostath, A. A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchopenworld.com [researchopenworld.com]

- 11. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

(5-bromo-3-methyl-1H-indol-2-yl)methanol potential biological targets

An In-Depth Technical Guide to the Identification of Potential Biological Targets for (5-bromo-3-methyl-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic organic compound featuring a substituted indole scaffold, a privileged structure in medicinal chemistry. While its specific biological activities are not extensively documented in publicly available literature, its structural motifs are present in a variety of bioactive molecules, including serotonin receptor modulators and kinase inhibitors.[1] This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its potential biological targets. We will traverse a logical workflow from computational prediction to rigorous experimental validation, offering not just protocols but the strategic rationale behind each methodological choice. This document is intended to serve as a practical roadmap for researchers seeking to elucidate the mechanism of action of this and similar novel chemical entities.

Introduction: The Indole Scaffold and the Imperative of Target Identification

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. The specific compound, this compound, possesses several key features that suggest potential bioactivity: a halogen bond-donating bromine atom, a lipophilic methyl group, and a versatile hydroxymethyl group amenable to further chemical modification.[1]

Elucidating the precise molecular target(s) of a novel compound is a critical juncture in the drug discovery and development pipeline.[2][3] It transforms a compound with an interesting phenotype into a tool for understanding biology and a potential therapeutic lead. Target identification enables researchers to optimize for efficacy, selectivity, and reduced side effects.[2] This guide outlines a multi-faceted strategy to deorphanize this compound, integrating computational and experimental approaches.[4]

Predictive Analysis: In Silico Target Fishing

Before embarking on resource-intensive experimental work, computational methods can provide valuable, testable hypotheses regarding potential biological targets. This "target fishing" approach leverages our knowledge of existing small molecules and their protein partners.

Rationale for In Silico Screening

The principle behind in silico target prediction is "guilt-by-association." By comparing the structural and physicochemical properties of this compound to databases of compounds with known biological targets, we can infer potential interactions. Given that structurally related bromo-indole derivatives have been investigated as serotonin receptor modulators and kinase inhibitors, these protein families represent high-priority starting points for our in silico investigation.[1]

Workflow for Predictive Target Identification

The following diagram outlines a typical workflow for in silico target prediction.

Caption: In Silico Target Prediction Workflow.

Data Interpretation

The output of these computational methods will be a ranked list of potential protein targets. It is crucial to critically evaluate these predictions.

| Computational Method | Principle | Potential Targets for this compound |

| Similarity Searching | Identifies known drugs or bioactive molecules with similar chemical structures. | Serotonin receptors (e.g., 5-HT1A, 5-HT2A), Cyclin-dependent kinases (CDKs), Tyrosine kinases (e.g., VEGFR, EGFR). |

| Pharmacophore Modeling | Identifies common 3D arrangements of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) shared with active molecules. | GPCRs, Kinase hinge-binding motifs. |

| Inverse Molecular Docking | Docks the small molecule into the binding sites of a large collection of protein structures to predict binding affinity. | A broad range of kinases, nuclear receptors, and enzymes with well-defined pockets. |

This prioritized list of targets will guide the subsequent experimental validation phases.

Experimental Target Identification: Affinity-Based Proteomics

Affinity-based proteomics is a powerful and direct method for identifying proteins that physically interact with a small molecule.[2][3] The general principle involves immobilizing the small molecule of interest and using it as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[5]

Strategy: Photo-Affinity Chromatography

For this compound, a photo-affinity chromatography approach is recommended.[6] This technique incorporates a photo-reactive group and an affinity tag (like biotin) onto the molecule of interest. This allows for the formation of a covalent bond between the probe and its target upon UV irradiation, which is particularly useful for capturing transient or weak interactions.[6]

Caption: Photo-Affinity Chromatography Workflow.

Detailed Protocol: Photo-Affinity Pull-Down

A. Probe Synthesis:

-

Rationale: The hydroxymethyl group at the 2-position of this compound is the most logical point for chemical modification, as it is less likely to be critical for binding compared to the indole core.

-

Procedure: Synthesize a derivative by attaching a linker (e.g., polyethylene glycol) to the hydroxyl group. The other end of the linker should contain a biotin tag for affinity capture and a photo-reactive moiety (e.g., a diazirine or benzophenone). A control probe lacking the photo-reactive group should also be synthesized.

B. Cell Lysate Preparation:

-

Rationale: The choice of cell line should be guided by the in silico predictions. For example, if kinases are predicted targets, a cancer cell line with known kinase signaling pathways (e.g., HeLa, A549) would be appropriate.

-

Procedure: Culture cells to ~80-90% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and interactions.

C. Affinity Pull-Down:

-

Incubation: Incubate the cell lysate with the photo-affinity probe for a predetermined time to allow for binding.

-

UV Crosslinking: Transfer the mixture to a petri dish on ice and expose to UV light (e.g., 365 nm) to induce covalent crosslinking between the probe and its target proteins.[3]

-

Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

-

Washing: Perform a series of stringent washes with buffers of increasing stringency to remove non-specifically bound proteins. This is a critical step to reduce background noise.

-

Elution: Elute the captured proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

D. Protein Identification by Mass Spectrometry:

-

Gel Electrophoresis: Separate the eluted proteins by 1D SDS-PAGE.

-

In-Gel Digestion: Excise protein bands that are present in the photo-affinity probe sample but absent or significantly reduced in the control samples. Digest the proteins within the gel slices using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

-

Database Searching: Search the acquired tandem mass spectra against a protein database (e.g., UniProt) to identify the proteins.

Target Validation: From Hypothesis to Confirmation

Identifying a list of protein "hits" from an affinity proteomics experiment is only the first step. Rigorous validation is essential to confirm that these proteins are bona fide biological targets and that their modulation by the compound leads to a functional cellular response.[8][9]

Drug Affinity Responsive Target Stability (DARTS)

Rationale: DARTS is a label-free method that leverages the principle that a small molecule binding to its target protein can increase the protein's stability and render it resistant to proteolysis.[2][10] This provides an orthogonal method to validate the direct binding observed in the affinity pull-down.

Protocol:

-

Divide a cell lysate into two aliquots.

-

Treat one aliquot with this compound and the other with a vehicle control (e.g., DMSO).

-

Incubate to allow for binding.

-

Add a protease (e.g., pronase) to both aliquots and incubate for a short period.

-

Stop the digestion and analyze the samples by Western blot using antibodies against the candidate target proteins identified by mass spectrometry.

-

A genuine target will show a higher abundance (less degradation) in the drug-treated sample compared to the vehicle control.

Cell-Based Assays

Rationale: Cell-based assays are crucial for demonstrating that the interaction between the compound and its validated target leads to a measurable biological effect in a physiological context.[11][12][13] The specific assays will depend on the identity of the validated target.

Example Scenarios:

| Validated Target | Proposed Cell-Based Assay | Measured Endpoint |

| Serotonin Receptor (e.g., 5-HT2A) | Calcium Flux Assay in HEK293 cells overexpressing the receptor. | Changes in intracellular calcium levels measured by a fluorescent indicator. |

| Cyclin-Dependent Kinase 2 (CDK2) | Cell Proliferation Assay (e.g., MTT or BrdU) in a cancer cell line. | Cell viability or DNA synthesis.[11] |

| VEGFR2 (a tyrosine kinase) | Tube Formation Assay using Human Umbilical Vein Endothelial Cells (HUVECs). | Inhibition of endothelial cell tube formation. |

General Protocol for a Cell-Based Assay (e.g., Proliferation):

-

Seed a cancer cell line (e.g., HeLa) in a 96-well plate.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add a viability reagent (e.g., MTT) and incubate.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Caption: Target Validation Workflow.

Conclusion

The journey to identify the biological targets of a novel compound like this compound is a systematic process of hypothesis generation and rigorous testing. By integrating in silico predictions with robust experimental techniques such as photo-affinity chromatography, mass spectrometry, DARTS, and functional cell-based assays, researchers can confidently identify and validate the molecular mechanisms through which a small molecule exerts its biological effects. This guide provides a detailed, scientifically-grounded framework to navigate this complex but rewarding endeavor, ultimately paving the way for the development of new chemical probes and potential therapeutic agents.

References

-

Al-Mokhna, D. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Cheminformatics. Available at: [Link]

-

University College London. Target Identification and Validation (Small Molecules). Available at: [Link]

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

-

Broad Institute. Small-molecule Target and Pathway Identification. Available at: [Link]

-

Sleno, L., & Emili, A. (2008). Proteomic methods for drug target discovery. Current Opinion in Chemical Biology. Available at: [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

-

Precision for Medicine. Cell-Based Assays and Imaging. Available at: [Link]

-

Patsnap. (2024). What is the role of proteomics in drug discovery? Patsnap Synapse. Available at: [Link]

-

Cellomatics Biosciences. Target Validation. Available at: [Link]

-

MetwareBio. Using Proteomics to Improve the Drug Development Process. Available at: [Link]

-

Technology Networks. (2024). Applications of Proteomics in Drug Discovery. Available at: [Link]

-

PreOmics. Proteomics Drug Discovery | Target Validation | Protein Analysis. Available at: [Link]

-

Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]

-

BMG LABTECH. (2022). Cell-based assays on the rise. Available at: [Link]

-

Conduct Science. (2019). Affinity Chromatography Protocol. Available at: [Link]

-

Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Available at: [Link]

-

Simon, G. M., & Niphakis, M. J. (2019). Small molecule target identification using photo-affinity chromatography. NIH National Center for Biotechnology Information. Available at: [Link]

-

Creative Biolabs. Affinity Chromatography. Available at: [Link]

-

Wikipedia. Affinity chromatography. Available at: [Link]

-

Cube Biotech. Affinity Chromatography | Principles. Available at: [Link]

-

MySkinRecipes. (5-bromo-1H-indol-2-yl)methanol. Available at: [Link]

Sources

- 1. (5-bromo-1H-indol-2-yl)methanol [myskinrecipes.com]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 5. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 6. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomics Drug Discovery | Target Validation | Protein Analysis [preomics.com]

- 8. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 9. Target Validation - Cellomatics Biosciences [cellomaticsbio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. precisionformedicine.com [precisionformedicine.com]

- 12. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 13. bmglabtech.com [bmglabtech.com]

Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis, Derivatization, and Application of (5-bromo-3-methyl-1H-indol-2-yl)methanol Analogs

The indole nucleus, an aromatic heterocyclic system composed of a fused benzene and pyrrole ring, stands as one of the most significant structural motifs in drug discovery.[1][2] Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its unique ability to interact with diverse biological targets.[3][4] Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][5][6]

This guide focuses on a specific, highly functionalized indole core: This compound . This scaffold is of particular interest for several strategic reasons:

-

The 5-Bromo Position: The bromine atom is not merely a substituent; it is a versatile synthetic handle. It allows for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity.[7][8] Furthermore, bromine can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to protein targets.

-

The 3-Methyl Group: This group provides steric bulk and influences the electronic properties of the indole ring, which can be crucial for modulating target selectivity and metabolic stability.

-

The 2-Methanol Group: This primary alcohol is a key point for derivatization. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters, allowing for fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.

This document provides a comprehensive technical overview of the synthesis of the core this compound structure, strategies for its derivatization, insights into the structure-activity relationships of its analogs, and detailed experimental protocols for key transformations.

Part 1: Synthesis of the Core Scaffold

The synthesis of the this compound core is not a trivial one-step process. A robust and logical synthetic strategy involves a multi-step sequence, typically beginning with a classical indole formation followed by targeted functionalization. The Fischer indole synthesis is a time-honored and effective method for constructing the indole nucleus.[9][10]

A plausible and efficient pathway begins with the reaction of 4-bromophenylhydrazine with ethyl 2-methylacetoacetate. This choice of starting materials is strategic: the 4-bromophenylhydrazine directly installs the required bromine at the 5-position of the resulting indole, while ethyl 2-methylacetoacetate provides the precursors for both the 3-methyl and the 2-carboethoxy groups. The subsequent reduction of the ester at the C2 position yields the target primary alcohol.

Synthetic Workflow: From Phenylhydrazine to the Core Scaffold

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpn.org [rjpn.org]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. (5-bromo-1H-indol-2-yl)methanol [myskinrecipes.com]

- 9. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 10. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of (5-Bromo-3-methyl-1H-indol-2-yl)methanol: A Technical Guide for Drug Discovery

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential. The introduction of specific substituents onto this bicyclic heterocycle allows for the fine-tuning of its pharmacological profile. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of (5-bromo-3-methyl-1H-indol-2-yl)methanol, a key exemplar of the substituted indole class. We will dissect the influence of the bromine atom at the C5 position, the methyl group at C3, and the methanol moiety at C2 on the molecule's biological activity, with a particular focus on its potential as an anticancer agent through the inhibition of key oncogenic kinases. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Indole Scaffold in Oncology

The indole ring system is a cornerstone in the development of anticancer therapeutics.[1] Its unique electronic properties and ability to form crucial hydrogen bonds and hydrophobic interactions have made it a favored template for targeting a diverse array of biological macromolecules.[2] Several indole-containing drugs, such as Sunitinib and Vinblastine, have already made a significant impact in the clinical setting, validating the therapeutic potential of this heterocyclic motif.[1]

The strategic functionalization of the indole core is paramount in dictating the biological activity and target selectivity of the resulting derivatives. This guide focuses on this compound, a molecule that embodies several key structural features known to influence anticancer activity. We will explore the synthesis, biological evaluation, and, most critically, the structure-activity relationships that govern the therapeutic potential of this and related compounds.

Synthetic Strategies

The synthesis of this compound can be achieved through a multi-step process, commencing with commercially available 5-bromoindole. A plausible and efficient synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Bromo-3-methyl-1H-indole

A common route to introduce a methyl group at the C3 position of an indole is through a Mannich-type reaction followed by reduction, or via a Fischer indole synthesis with an appropriate ketone. For this guide, we will consider the direct methylation of 5-bromoindole as a potential, albeit challenging, route or more reliably, a Fischer indole synthesis approach.

Step 2: Formylation at the C2 Position

The introduction of a formyl group at the C2 position of the 3-methylated indole can be accomplished using a Vilsmeier-Haack reaction.

-

Procedure: To a solution of 5-bromo-3-methyl-1H-indole in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched with ice-cold water and neutralized with a base, such as sodium hydroxide, to precipitate the desired 5-bromo-3-methyl-1H-indole-2-carbaldehyde.[3]

Step 3: Reduction of the Aldehyde to an Alcohol

The final step involves the reduction of the C2-formyl group to a hydroxymethyl group.

-

Procedure: 5-bromo-3-methyl-1H-indole-2-carbaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, for instance, sodium borohydride (NaBH₄), is added portion-wise at 0°C. The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product, this compound, is isolated and purified.

Biological Evaluation: Targeting Oncogenic Kinases